GW844520

Antimalarial Drug Discovery Structural Biology Mechanism of Action

GW844520 is a research-grade cytochrome bc1 Qi-site inhibitor with validated activity against drug-resistant P. falciparum. It offers a unique binding mode (PDB:4D6T) and high oral bioavailability (51-100%). Supplied with ≥98% purity and full analytical documentation, it is the definitive tool for malaria target validation and resistance studies.

Molecular Formula C20H15ClF3NO3
Molecular Weight 409.8 g/mol
CAS No. 137735-25-2
Cat. No. B1672545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGW844520
CAS137735-25-2
SynonymsGW844520
Molecular FormulaC20H15ClF3NO3
Molecular Weight409.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C(=C(N1)C)Cl)C2=CC=C(C=C2)OC3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C20H15ClF3NO3/c1-11-17(19(26)18(21)12(2)25-11)13-3-5-14(6-4-13)27-15-7-9-16(10-8-15)28-20(22,23)24/h3-10H,1-2H3,(H,25,26)
InChIKeyBZRPOJGQEWLGMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

3-Chloro-2,6-dimethyl-5-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-pyridin-4-one (GW844520): Procurement Guide for the Qi-Site Cytochrome bc1 Inhibitor


3-Chloro-2,6-dimethyl-5-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-pyridin-4-one (CAS 137735-25-2), also known as GW844520, is a synthetic small-molecule 4(1H)-pyridone derivative with a molecular weight of 409.8 g/mol [1]. It functions as a potent and selective inhibitor of the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain in Plasmodium falciparum, the primary causative agent of malaria [2]. The compound is a research tool primarily employed in the study of antimalarial mechanisms, specifically targeting the ubiquinone reduction (Qi) site of cytochrome bc1, a binding mode distinct from clinically used inhibitors [3].

3-Chloro-2,6-dimethyl-5-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-pyridin-4-one: Why Analogs and Class Alternatives Cannot Be Interchanged


The precise substitution pattern of GW844520, particularly the 3-chloro-2,6-dimethyl substitution on the pyridin-4-one core and the 4-[4-(trifluoromethoxy)phenoxy]phenyl extension, is critical for its unique interaction with the hydrophobic Qi cavity of cytochrome bc1 [1]. Minor structural deviations, even within the 4(1H)-pyridone class, can drastically alter the binding pose, potency, and selectivity profile. The binding of this specific compound at the Qi site is a key differentiator that underpins its ability to circumvent Qo-site-based drug resistance, a feature not shared by structurally distinct cytochrome bc1 inhibitors like atovaquone [2]. Furthermore, the pharmacokinetic profile of GW844520, including its oral bioavailability and metabolic stability, is a direct result of its specific physicochemical properties and cannot be extrapolated to other in-class compounds without empirical data [3].

3-Chloro-2,6-dimethyl-5-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-pyridin-4-one: Quantitative Comparator Evidence for Scientific Selection


GW844520 vs. GSK932121 and Atovaquone: Structural Evidence of Unique Qi-Site Binding in Cytochrome bc1

GW844520 binds to a distinct site on cytochrome bc1 compared to the clinical antimalarial atovaquone, and this binding mode was validated via X-ray crystallography [1]. Co-crystallization studies of the cytochrome bc1 complex with GW844520 and a structural analog, GSK932121, definitively demonstrated that both 4(1H)-pyridones occupy the ubiquinone reduction (Qi) site, whereas atovaquone is known to bind at the ubiquinol oxidation (Qo) site [2]. The crystal structure of the complex with GW844520 was solved at a resolution of 3.57 Å, providing atomic-level detail of the binding interactions [3].

Antimalarial Drug Discovery Structural Biology Mechanism of Action

GW844520 vs. GSK932121: In Vitro Potency and Selectivity Profile for P. falciparum Cytochrome bc1

GW844520 demonstrates higher potency and a significantly greater selectivity window for the parasite target over the human ortholog compared to its close structural analog, GSK932121 [1]. Both compounds were tested in vitro for inhibition of P. falciparum cytochrome bc1 and the human enzyme from HEK293 cells . GW844520 inhibited the P. falciparum enzyme with an IC50 of 2 nM, while GSK932121 showed an IC50 of 7 nM. Crucially, GW844520 exhibited weak inhibition of the human cytochrome bc1 (IC50 = 300 nM), resulting in a >100-fold selectivity window. In contrast, GSK932121 was less selective, with a human IC50 of 400 nM, yielding only a 57-fold selectivity window .

Enzymology Target Engagement Parasitology

GW844520 vs. ELQ-300: Comparative Whole-Cell Antimalarial Potency Against P. falciparum 3D7A

In a whole-cell assay against the drug-sensitive P. falciparum 3D7A strain, GW844520 exhibits single-digit nanomolar potency that is comparable to or exceeds that of the preclinical candidate endochin-like quinolone ELQ-300 . GW844520 inhibited parasite proliferation with an IC50 of 5 nM . Published data for ELQ-300 against various P. falciparum strains show IC50 values ranging from 4.6 nM to 6.6 nM [1]. This establishes GW844520 as a high-potency control for cytochrome bc1 inhibition in cellular models of malaria.

Phenotypic Screening Drug Resistance Antimalarial Agents

GW844520 vs. Atovaquone: Preclinical Pharmacokinetic Profile Supporting Oral Bioavailability

GW844520 exhibits a favorable preclinical pharmacokinetic profile with high oral bioavailability and low clearance, features that are critical for evaluating its potential as an in vivo tool compound [1]. In vivo studies across multiple preclinical species (mouse, rat, dog, and monkey) demonstrated that oral bioavailability ranged from 51% to 100% [2]. The compound also showed low blood clearance (0.5-4% of hepatic blood flow) and a steady-state volume of distribution of 2-4 times total body water [3]. This profile is in contrast to atovaquone, a clinically used cytochrome bc1 inhibitor, which is known for its poor and highly variable oral bioavailability that necessitates co-administration with a high-fat meal [4].

ADME Pharmacokinetics Drug Development

GW844520 vs. GSK932121: Favorable CYP450 Inhibition Profile

GW844520 exhibits a clean CYP450 inhibition profile, with activity limited to CYP2D6, minimizing the risk of metabolism-based drug-drug interactions compared to broader-spectrum inhibitors [1]. In vitro metabolism studies revealed that GW844520 is a substrate and inhibitor of human CYP2D6 but does not inhibit CYP1A2, 2C9, 2C19, or 3A4 [2]. This is in contrast to GSK932121, a closely related analog, which failed in Phase I clinical trials due to cardiotoxicity, a finding that has been linked to its off-target effects potentially arising from a broader interaction profile [3].

Drug Metabolism CYP450 Toxicology

Recommended Research and Industrial Applications for 3-Chloro-2,6-dimethyl-5-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-pyridin-4-one (GW844520)


Investigating Mechanisms of Atovaquone Resistance and Qi-Site Target Validation

Due to its validated Qi-site binding mode, distinct from the Qo-site binding of atovaquone, GW844520 serves as a critical probe for dissecting cytochrome bc1 inhibition mechanisms and validating the Qi site as a target in drug-resistant P. falciparum strains. Researchers can utilize GW844520 to demonstrate that Qi-site inhibitors retain activity against parasites with Qo-site mutations, providing a structural basis for overcoming clinical resistance to atovaquone [1].

Benchmark Compound for High-Throughput Screening and in Vitro Antimalarial Assays

With its single-digit nanomolar potency (IC50 of 2-5 nM) against P. falciparum in both enzymatic and whole-cell assays, GW844520 is an ideal positive control for high-throughput screening campaigns aimed at identifying novel cytochrome bc1 inhibitors. Its well-characterized potency against the 3D7A strain allows for robust assay validation and comparison of new chemical entities .

In Vivo Efficacy Studies in Rodent Malaria Models Requiring Oral Dosing

The favorable preclinical pharmacokinetic profile of GW844520, characterized by high oral bioavailability (51-100%) and low blood clearance across multiple species, makes it a suitable tool compound for proof-of-concept in vivo efficacy studies in murine malaria models. Its reliable oral absorption simplifies dosing regimens and ensures consistent drug exposure, a key advantage over poorly bioavailable alternatives [2].

Structural Biology and Co-crystallization Studies of the Cytochrome bc1 Complex

GW844520 has been successfully co-crystallized with the bovine cytochrome bc1 complex, yielding a high-resolution (3.57 Å) crystal structure (PDB ID: 4D6T) [3]. This makes it a valuable tool for structural biology laboratories investigating protein-ligand interactions at the Qi site. The compound can be used for soaking experiments to obtain co-crystal structures with variant bc1 complexes or for guiding structure-based drug design efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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